
UCPH-102: A Selective EAAT1 Inhibitor for CNS
Research

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: UCPH-102

Cat. No.: B611550 Get Quote

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction
UCPH-102 is a potent and selective inhibitor of the Excitatory Amino Acid Transporter 1

(EAAT1), also known as Glutamate Aspartate Transporter (GLAST). As a derivative of UCPH-

101, UCPH-102 offers a significant advantage for in vivo studies due to its ability to cross the

blood-brain barrier.[1] This technical guide provides a comprehensive overview of UCPH-102,

including its pharmacological data, detailed experimental protocols for its characterization, and

visualizations of its mechanism of action and experimental workflows.

Core Compound Profile
UCPH-102 is a non-competitive, allosteric inhibitor of EAAT1.[2] It binds to a site distinct from

the glutamate binding site, inducing a long-lasting inactive state of the transporter.[2] This

mechanism of action provides a valuable tool for studying the physiological and pathological

roles of EAAT1 in the central nervous system.

Data Presentation
Table 1: In Vitro Potency and Selectivity of UCPH-102
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Transporter
Subtype

Assay Type Cell Line
Measured
Parameter

Value Reference

Human

EAAT1

[³H]-D-

Aspartate

Uptake

HEK293 IC₅₀ 0.42 µM [3]

Human

EAAT1

Patch-clamp

electrophysiol

ogy

tsA201 K_D
0.17 ± 0.02

µM
[4]

Human

EAAT2

[³H]-D-

Aspartate

Uptake

- IC₅₀ > 300 µM [3]

Human

EAAT3

[³H]-D-

Aspartate

Uptake

- IC₅₀ > 300 µM [3]

Rat EAAT4

Patch-clamp

electrophysiol

ogy

tsA201
Inhibition at

10 µM
Negligible [4]

Mouse

EAAT5

Patch-clamp

electrophysiol

ogy

tsA201
Inhibition at

10 µM
Negligible [4]

Table 2: Pharmacokinetic Properties of UCPH-102
Paramete
r

Species
Administr
ation
Route

Dose
Time
Point

Concentr
ation

Referenc
e

Plasma

Concentrati

on

Rat
Per os

(p.o.)
40 mg/kg 1 hour 10.5 µM [1]

Brain

Concentrati

on

Rat
Per os

(p.o.)
40 mg/kg 1 hour 6.67 µM [1]
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Experimental Protocols
[³H]-D-Aspartate Uptake Assay
This assay is a common method to determine the inhibitory potency of compounds on EAATs.

Cell Culture and Transfection:

Human Embryonic Kidney 293 (HEK293) cells are cultured in appropriate media.

Cells are transiently or stably transfected with the cDNA for the desired human EAAT

subtype (e.g., EAAT1, EAAT2, EAAT3).[5]

Assay Procedure:

Seed the transfected cells in 96-well plates.

On the day of the experiment, wash the cells with assay buffer (e.g., Hanks' Balanced Salt

Solution).

Pre-incubate the cells with various concentrations of UCPH-102 for a specified time (e.g., 1.5

to 12 minutes).[4]

Initiate the uptake by adding a solution containing [³H]-D-aspartate (a radiolabeled substrate

for EAATs) and a fixed concentration of unlabeled D-aspartate or glutamate.

Incubate for a defined period at a controlled temperature (e.g., 37°C).

Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.

Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

Data is analyzed to determine the IC₅₀ value of UCPH-102, which is the concentration that

inhibits 50% of the specific uptake.

Patch-Clamp Electrophysiology
This technique is used to measure the ion currents associated with EAAT activity and the effect

of inhibitors.
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Cell Preparation:

tsA201 cells (a subclone of HEK293 cells) are transfected with the cDNA for the desired

EAAT subtype (e.g., human EAAT1, rat EAAT4, mouse EAAT5).[4]

Recording Procedure:

Establish a whole-cell patch-clamp configuration on a transfected cell.

The intracellular solution typically contains KNO₃ and the extracellular solution contains

NaNO₃ to measure EAAT-mediated anion currents.[6]

Apply voltage steps to the cell membrane (e.g., from a holding potential to a series of test

potentials) to elicit EAAT-mediated currents.

Apply glutamate to activate the transporters.

Perfuse the cell with different concentrations of UCPH-102 to measure its inhibitory effect on

the glutamate-activated currents.

The data is used to determine the dissociation constant (K_D) of UCPH-102 for the

transporter.[4]

Visualizations
Signaling and Functional Diagrams
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Figure 1: Allosteric inhibition of EAAT1 by UCPH-102.
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Figure 2: Workflow for [³H]-D-aspartate uptake assay.

Conclusion
UCPH-102 stands out as a critical pharmacological tool for the investigation of EAAT1 function

in both in vitro and in vivo settings. Its high selectivity and blood-brain barrier permeability make

it superior to its predecessor, UCPH-101, for studying the role of EAAT1 in neurological
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disorders and normal brain function. The detailed protocols and data presented in this guide

are intended to facilitate the effective use of UCPH-102 in advancing our understanding of

glutamate transport and its implications for human health.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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